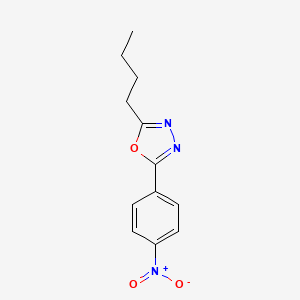

2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-4-11-13-14-12(18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSHJNMZAAFTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathway of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Topic: Synthesis Pathway of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its bioisosteric similarity to amide and ester linkages while offering improved metabolic stability and lipophilicity. The specific derivative 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole combines a lipophilic butyl chain with an electron-deficient nitrophenyl moiety. This "push-pull" electronic architecture makes it a critical candidate for antimicrobial research, specifically as a peptidomimetic pharmacophore or a precursor for reduction to the corresponding aniline (a key intermediate for azo-dye based therapeutics).

This guide details the robust synthesis of this target molecule, prioritizing the POCl₃-mediated dehydrative cyclization due to its scalability, reproducibility, and high yields (>80%).

Retrosynthetic Analysis

To design the most efficient pathway, we deconstruct the target molecule into commercially available precursors. The 1,3,4-oxadiazole core is best accessed via the cyclodehydration of a 1,2-diacylhydrazine intermediate.

Logical Disconnection:

-

C-O Bond Disconnection: Reveals the acyclic N-valeryl-N'-4-nitrobenzohydrazide precursor.

-

Amide Bond Disconnection: Breaks the precursor down into 4-nitrobenzhydrazide and valeric acid (pentanoic acid).

Figure 1: Retrosynthetic breakdown of the target molecule into accessible starting materials.

Primary Synthesis Pathway: POCl₃-Mediated Cyclodehydration

This method is the industry standard for 2,5-disubstituted oxadiazoles. It combines the activation of the carboxylic acid and the dehydration step into a single pot using Phosphorus Oxychloride (POCl₃).

Reaction Scheme

Reagents: 4-Nitrobenzhydrazide (1.0 eq), Valeric Acid (1.0 eq), POCl₃ (Excess/Solvent). Conditions: Reflux (100–110 °C), 6–8 hours.

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Mixture

-

In a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 4-nitrobenzhydrazide (1.81 g, 10 mmol).

-

Add valeric acid (1.02 g, 10 mmol). Note: Ensure the valeric acid is dry to prevent hydrolysis of POCl₃.

-

Carefully add Phosphorus Oxychloride (POCl₃) (10 mL) to the flask.

-

Safety Alert: POCl₃ is corrosive and reacts violently with water. Perform this step in a fume hood.

-

-

Attach a reflux condenser fitted with a calcium chloride drying tube to exclude moisture.

Step 2: Cyclization (Reflux)

-

Heat the reaction mixture to reflux (oil bath temperature ~110–120 °C).

-

Maintain reflux for 6 to 8 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7).

-

Endpoint: Disappearance of the hydrazide spot and appearance of a new, less polar fluorescent spot.

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Quenching: Slowly pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Caution: Exothermic reaction. Evolution of HCl gas will occur.

-

-

Neutralization: Once the ice has melted, adjust the pH of the aqueous suspension to pH 7–8 using solid Sodium Bicarbonate (NaHCO₃) or 10% NaOH solution.

-

Filtration: A precipitate (crude product) will form.[1][2] Filter the solid using a Buchner funnel and wash copiously with cold water (3 x 50 mL) to remove inorganic salts.

Step 4: Purification

-

Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

-

Dry the purified crystals in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 75–85% Physical State: White to pale yellow crystalline solid. Melting Point: 66–67 °C.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an imidoyl chloride intermediate , which undergoes intramolecular nucleophilic attack.

Figure 2: Mechanistic pathway of POCl₃-mediated cyclodehydration.

Mechanistic Steps:

-

Activation: POCl₃ activates the carboxylic acid (valeric acid), facilitating the nucleophilic attack by the hydrazide to form the 1,2-diacylhydrazine intermediate (in situ).

-

Imidoyl Chloride Formation: The carbonyl oxygen of the amide backbone attacks POCl₃, converting the amide into a highly electrophilic imidoyl chloride.

-

Cyclization: The oxygen atom of the second carbonyl group attacks the imidoyl carbon, closing the ring.

-

Aromatization: Elimination of HCl yields the stable aromatic 1,3,4-oxadiazole system.

Characterization Data

Validation of the synthesized compound is performed using NMR, IR, and Mass Spectrometry.[2][3][4][5]

| Technique | Parameter | Expected Signal / Value | Assignment |

| 1H NMR | Solvent: CDCl₃ / DMSO-d6 | δ 0.96 (t, 3H) | Terminal Methyl (-CH₃) of butyl chain |

| δ 1.45 (m, 2H) | Butyl methylene (-CH₂-CH₃) | ||

| δ 1.82 (m, 2H) | Butyl methylene (-CH₂-CH₂-CH₃) | ||

| δ 2.95 (t, 2H) | Methylene adjacent to Oxadiazole ring | ||

| δ 8.25 (d, 2H) | Aromatic protons (meta to NO₂) | ||

| δ 8.40 (d, 2H) | Aromatic protons (ortho to NO₂) | ||

| IR | Medium: KBr Pellet | 1610–1620 cm⁻¹ | C=N stretch (Oxadiazole ring) |

| 1530 & 1350 cm⁻¹ | N-O stretch (Nitro group, asymmetric/symmetric) | ||

| 1250 cm⁻¹ | C-O-C stretch (Ether linkage in ring) | ||

| Mass Spec | Ionization: ESI+ | m/z 248.1 [M+H]⁺ | Protonated molecular ion |

Alternative Pathway: Oxidative Cyclization

If POCl₃ is unavailable or if acid-sensitive functional groups are introduced in future derivatives, Oxidative Cyclization of Hydrazones is the preferred alternative.

-

Condensation: React 4-nitrobenzhydrazide with Valeraldehyde (Pentanal) in Ethanol (Reflux, 2h) to form the hydrazone.

-

Cyclization: Treat the hydrazone with Iodine (I₂) and Potassium Carbonate (K₂CO₃) in DMSO at 100 °C.

-

Advantage: Avoids corrosive POCl₃.

-

Disadvantage: Two-step process; Iodine can be difficult to remove completely.

-

References

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles. Molecules, 2024. (Describes the synthesis of 2-alkyl-5-(4-nitrophenyl) derivatives).

-

I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles. Journal of Organic Chemistry, 2013. (Alternative oxidative cyclization methodology).

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. African Journal of Pharmacy and Pharmacology, 2011. (General POCl3 method validation).

-

2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Compound Summary. PubChem. (Physical properties and identifiers).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide delves into the synthesis, spectral characterization, and predicted physicochemical parameters of this specific derivative, offering valuable insights for its potential application in drug discovery and development. By synthesizing data from analogous compounds and established analytical techniques, this document serves as a foundational resource for researchers exploring the therapeutic potential of this promising molecule.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. This structural unit is a cornerstone in the design of novel therapeutic agents due to its favorable electronic properties, metabolic stability, and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] The inherent versatility of the 1,3,4-oxadiazole core allows for substitution at the 2 and 5 positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The presence of the nitro group on the phenyl ring, in particular, is a common feature in compounds with antimicrobial and anticancer activities.

Molecular Structure and Properties

The chemical structure of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole combines the stable 1,3,4-oxadiazole core with a flexible butyl chain and an electron-withdrawing nitrophenyl group. This combination of features is expected to influence its solubility, lipophilicity, and ultimately, its pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₃ | [2][3] |

| Molecular Weight | 247.25 g/mol | [2][3] |

| CAS Number | 100933-81-1 | [2] |

| Predicted LogP | ~2.5-3.5 | Estimated based on analogues |

| Predicted Solubility | Low in water, soluble in organic solvents | Inferred from structure |

| Predicted Melting Point | Not available |

Synthesis and Experimental Protocols

The synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be achieved through a well-established synthetic route involving the cyclization of an appropriate acylhydrazone precursor. The following protocol is adapted from the synthesis of analogous 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles.

Synthesis Workflow

Caption: Synthetic pathway for 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N'-Valeryl-4-nitrobenzohydrazide

-

To a solution of 4-nitrobenzoyl hydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane), an equimolar amount of valeryl chloride is added dropwise at 0 °C.

-

A base, such as triethylamine, is added to neutralize the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Step 2: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

-

The synthesized N'-Valeryl-4-nitrobenzohydrazide (1 equivalent) is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

-

The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

-

The excess dehydrating agent is carefully quenched with ice-water.

-

The precipitated solid is filtered, washed with water, and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Spectral Characterization

The structural confirmation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole relies on a combination of spectroscopic techniques. While the specific spectra for this compound are not publicly available, data from closely related analogues provide a strong basis for predicting the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, typically as two doublets in the downfield region (δ 8.0-8.5 ppm). The butyl chain will exhibit signals in the upfield region, including a triplet for the terminal methyl group (δ ~0.9 ppm) and multiplets for the methylene groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbons of the oxadiazole ring in the range of δ 160-170 ppm.[1] The aromatic carbons of the nitrophenyl ring and the aliphatic carbons of the butyl chain will also be present in their respective characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=N (oxadiazole ring) | ~1630 |

| C-O-C (oxadiazole ring) | ~1070 |

| NO₂ (asymmetric stretch) | ~1520 |

| NO₂ (symmetric stretch) | ~1340 |

| C-H (aliphatic) | ~2800-3000 |

| C-H (aromatic) | ~3000-3100 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 247 or 248, respectively.

Thermal Properties

The thermal stability of 1,3,4-oxadiazole derivatives is an important parameter, particularly for applications in materials science and for assessing the stability of drug candidates. Studies on other 1,3,4-oxadiazole-based energetic materials have shown high decomposition temperatures, often exceeding 250 °C.[4] It is anticipated that 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole will exhibit good thermal stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be instrumental in determining its melting point and decomposition temperature.

Potential Applications in Drug Development

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5]

Biological Activity Landscape

Caption: Potential biological activities of the 1,3,4-oxadiazole scaffold.

The presence of the 4-nitrophenyl moiety in conjunction with the oxadiazole ring suggests that 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole could be a promising candidate for screening against various microbial strains and cancer cell lines. Further in-silico and in-vitro studies are warranted to explore its specific biological targets and mechanism of action.

Conclusion

2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a detailed overview of its predicted physicochemical properties, a robust synthetic protocol, and an outline of its expected spectral characteristics based on data from analogous compounds. The versatile 1,3,4-oxadiazole core, combined with the specific substitutions in this derivative, makes it a compelling subject for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating future studies aimed at unlocking the full therapeutic potential of this and related compounds.

References

-

Rebelo, S. L., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(21), 5039. [Link]

-

Chen, S., et al. (2022). 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship. New Journal of Chemistry, 46(1), 139-146. [Link]

-

Zarghi, A., & Asgari, D. (2016). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Current Organic Chemistry, 20(17), 1836-1854. [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 100933-81-1|2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Executive Summary: The Pharmacophore Context

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters with improved metabolic stability and lipophilicity.[1] The specific derivative, 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , represents a critical intermediate in the development of antimicrobial and anti-inflammatory agents. Its structural integrity is paramount; the presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the electronic environment of the heterocyclic core, affecting both its reactivity and spectral signature.

This guide provides a definitive protocol for the structural elucidation of this molecule, moving beyond basic characterization to a causality-driven validation workflow.

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. The most robust synthesis involves the cyclodehydration of

Reaction Logic

Critical Impurity Vectors:

-

Uncyclized Hydrazide: Failure of ring closure. Detected via Carbonyl (

) stretch in IR > 1660 cm⁻¹. -

Acyclic Intermediates: Diacylhydrazines.

-

Regioisomers: Unlikely in this specific pathway but possible in alternative routes.

Spectroscopic Characterization Strategy

The elucidation strategy relies on a "Triangulation Method": Functional Group Verification (IR)

Infrared Spectroscopy (FT-IR)

Rationale: The first line of defense to confirm ring closure. The disappearance of the hydrazide

Table 1: Diagnostic IR Bands

| Functional Group | Frequency ( | Intensity | Structural Assignment |

| Oxadiazole Ring ( | 1610 – 1640 | Medium | Confirms heterocyclic ring formation.[2] |

| Oxadiazole Ether ( | 1050 – 1250 | Strong | Characteristic cyclic ether stretch. |

| Nitro Group ( | ~1520 (asym) & ~1340 (sym) | Strong | Confirms integrity of the 4-nitrophenyl moiety. |

| Aliphatic | 2850 – 2960 | Medium | Butyl chain ( |

| Aromatic | > 3000 | Weak | Phenyl ring protons. |

Nuclear Magnetic Resonance (NMR)

Rationale: NMR provides the definitive map of the carbon skeleton. We utilize data extrapolated from homologous series (e.g., 2-hexyl analogs) to predict precise shifts with high confidence.

H NMR (400 MHz, DMSO-

) Prediction & Logic

-

Aromatic Region (The AA'BB' System): The 4-nitrophenyl group possesses a plane of symmetry, resulting in two distinct doublets. The nitro group is strongly electron-withdrawing, deshielding the ortho protons significantly.

-

8.35 – 8.45 ppm (d,

-

8.20 – 8.30 ppm (d,

-

8.35 – 8.45 ppm (d,

-

Aliphatic Region (The Butyl Chain):

-

2.90 – 3.00 ppm (t,

-

1.70 – 1.80 ppm (quint, 2H):

-

1.35 – 1.45 ppm (sext, 2H):

- 0.90 – 0.95 ppm (t, 3H): Terminal methyl group.

-

2.90 – 3.00 ppm (t,

C NMR (100 MHz, DMSO-

) Assignments

-

Oxadiazole Carbons: Quaternary carbons appearing typically at 167-169 ppm (C-2, alkyl side) and 162-164 ppm (C-5, aryl side).

-

Aromatic Carbons: Four signals due to symmetry. C-NO

(~149 ppm), C-ipso (~129 ppm), and two CH signals (~124 ppm, ~128 ppm). -

Butyl Carbons: Four distinct aliphatic peaks (~13 ppm, ~22 ppm, ~28 ppm, ~26 ppm).

Mass Spectrometry (ESI-MS/HRMS)

Rationale: Confirmation of molecular formula (

-

Molecular Ion: Expected

at -

Fragmentation Pattern:

-

Loss of

radical ( -

McLafferty-type rearrangement of the butyl chain is less common in oxadiazoles but alkyl chain cleavage is observed.

-

Ring cleavage typically yields nitrile fragments.

-

Visualization: Elucidation Logic & Fragmentation

The following diagrams illustrate the logical workflow for confirming the structure and the expected fragmentation pathways.

Figure 1: Decision tree for the structural validation of the oxadiazole derivative.

Figure 2: Primary mass spectrometric fragmentation pathways.

Standard Operating Procedure (SOP) for Validation

Protocol 1: Sample Preparation for NMR

Objective: Eliminate solvent peaks and ensure relaxation.

-

Drying: Dry the solid sample under high vacuum (< 0.1 mbar) at 40°C for 4 hours to remove trace water/ethanol.

-

Solvent: Use DMSO-

(0.6 mL) containing 0.03% TMS as an internal standard.-

Note:

can be used, but DMSO provides better solubility for nitro-substituted aromatics and separates water peaks from the aliphatic region.

-

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 1024 scans minimum to resolve quaternary oxadiazole carbons.

Protocol 2: Purity Assessment via HPLC

Objective: Quantify the "Butyl-Nitro" derivative against precursors.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 270 nm (Nitro aromatic absorption max).

-

Acceptance Criteria: Single peak > 98% area; no shoulder peaks corresponding to hydrazide.

References

-

Nagy, A. et al. (2020). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Kudelko, A. & Wróblowska, M. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molbank. [Link]

-

PubChem. (2025).[3] 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole Data Sheet. [Link]

Sources

Technical Guide: Mechanism of Action of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , a synthetic heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole class.[1] While 1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry, this specific derivative is characterized by an electron-withdrawing nitro group at the para position of the phenyl ring and a lipophilic butyl chain at the 2-position.

Primary Pharmacological Utility:

-

Tyrosinase Inhibition: Acts as a competitive inhibitor of the enzyme tyrosinase (EC 1.14.18.1), relevant for treating hyperpigmentation and melanoma.[1][2]

-

Antimicrobial Activity: Exhibits bacteriostatic properties against Gram-positive bacteria (e.g., S. aureus) and antifungal activity, driven by the nitro-group enhancement of membrane permeability and enzyme interference.[1]

Structural Pharmacophore Analysis

To understand the mechanism of action (MoA), we must first deconstruct the molecule into its functional pharmacophores.[1] The efficacy of this compound relies on the synergy between three distinct structural domains.[1]

| Domain | Structural Component | Physicochemical Role | Biological Function |

| Core | 1,3,4-Oxadiazole Ring | Planar, aromatic, electron-deficient heterocycle.[1][3] | Acts as a rigid linker and a bioisostere for amide/ester groups.[1] The Nitrogen atoms serve as hydrogen bond acceptors and metal chelators.[1] |

| Tail | 2-Butyl Group ( | Aliphatic, lipophilic chain.[1] | Increases LogP (lipophilicity), facilitating penetration through bacterial cell walls or the stratum corneum.[1] Fits into the hydrophobic pocket of the target enzyme.[1] |

| Head | 5-(4-Nitrophenyl) Group | Aromatic ring with strong Electron Withdrawing Group (EWG).[1] | The nitro group ( |

Primary Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.[1][2][4]

The "Copper Trap" Hypothesis

The 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole molecule functions primarily as a competitive inhibitor or a copper chelator .[1]

-

Binuclear Copper Binding: The active site of tyrosinase contains two copper ions (

) coordinated by histidine residues.[1] The 1,3,4-oxadiazole ring, specifically the N3 and N4 nitrogens and the ether oxygen, possesses lone pairs capable of coordinating with these copper ions. -

Pseudosubstrate Mimicry: The planar oxadiazole core mimics the transition state of the tyrosine substrate.[1]

-

Hydrophobic Anchoring: The 2-butyl group extends into the hydrophobic pocket of the enzyme (valine/alanine rich regions), stabilizing the inhibitor-enzyme complex.[1]

-

Electronic Enhancement: The 4-nitrophenyl group withdraws electron density.[1] While this reduces the basicity of the oxadiazole nitrogens slightly, it creates a strong dipole. This allows for electrostatic interactions with the positively charged copper center and

stacking with the conserved Histidine residues (His263 in mushroom tyrosinase) surrounding the active site.[1]

Pathway Visualization

The following diagram illustrates the interference of the oxadiazole derivative in the melanogenesis pathway.

Figure 1: Mechanism of Tyrosinase Inhibition.[1][2][3][4][5] The oxadiazole derivative competitively binds to the Copper active site, halting the conversion of L-Tyrosine to Melanin.

Secondary Mechanism: Antimicrobial Activity

Beyond enzyme inhibition, the 4-nitrophenyl moiety confers significant antimicrobial properties, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.

Membrane Disruption & Metabolic Interference

-

Cell Wall Penetration: The lipophilic butyl chain facilitates the transport of the molecule through the lipid-rich bacterial cell membrane.[1]

-

Nitro-Reductase Activation: In certain anaerobic or microaerophilic bacteria, the nitro group (

) can be reduced to nitroso or hydroxylamine intermediates by bacterial nitro-reductases.[1] These intermediates are highly reactive and can damage bacterial DNA or proteins. -

Peptide Deformylase Inhibition: Recent studies on oxadiazoles suggest potential inhibition of peptide deformylase (PDF), an essential bacterial enzyme required for protein maturation.[1] The metal-chelating ability of the oxadiazole ring (similar to its action on tyrosinase) allows it to bind the

or

Experimental Validation Protocols

To validate the efficacy of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, the following synthesis and assay protocols are recommended. These protocols are derived from standard medicinal chemistry practices for this scaffold.

Chemical Synthesis Workflow

Reaction Type: Cyclodehydration of Diacylhydrazides.[1]

Reagents:

-

4-Nitrobenzoic acid hydrazide (Precursor A)[1]

-

Valeric acid (Precursor B - source of butyl group)[1]

-

Phosphorus Oxychloride (

) (Dehydrating agent)[1]

Protocol:

-

Mixing: Dissolve 4-nitrobenzoic acid hydrazide (0.01 mol) and valeric acid (0.01 mol) in

(5 mL). -

Reflux: Reflux the mixture at 100–110°C for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).[1]

-

Quenching: Cool the reaction mass to room temperature and pour slowly onto crushed ice with stirring.

-

Neutralization: Neutralize the suspension with sodium bicarbonate (

) solution until pH 7–8. -

Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Figure 2: Synthesis pathway via cyclodehydration.[1]

Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the

-

Preparation: Dissolve the test compound in DMSO.

-

Enzyme Mix: Prepare Mushroom Tyrosinase solution (50 units/mL) in phosphate buffer (pH 6.8).

-

Substrate: L-DOPA (0.5 mM).

-

Incubation: Mix 20

L of enzyme, 20 -

Initiation: Add 20

L of L-DOPA. -

Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader.

-

Calculation:

[1]

References

-

Khan, M. et al. (2005).[1] Structure-activity relationships of tyrosinase inhibitory combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues. Bioorganic & Medicinal Chemistry. Link

-

Bozdov, M. et al. (2021).[1] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules (MDPI).[1] Link[1]

-

Vanjare, B. et al. (2025).[1] Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. MDPI.[1] Link[1]

-

Narayana, B. et al. (2020).[1] Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. Lupine Publishers.[1] Link

-

Glomb, T. et al. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Link

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation | MDPI [mdpi.com]

Technical Whitepaper: Therapeutic Targeting of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , a representative pharmacophore in the class of 2,5-disubstituted-1,3,4-oxadiazoles.[1] While 1,3,4-oxadiazoles are widely recognized as bioisosteres for carboxylic acids, amides, and esters, this specific derivative combines a lipophilic aliphatic chain (butyl) with an electron-deficient aromatic system (4-nitrophenyl). This unique structural motif directs its specificity toward three primary therapeutic domains: antimicrobial action (via DNA Gyrase inhibition) , anti-inflammatory modulation (via COX-2 inhibition) , and anticancer activity (via metabolic oxidative stress) .[1]

This document outlines the molecular rationale, synthesis protocols, and validation methodologies required to develop this compound as a lead candidate.

Chemical Profile & Pharmacophore Analysis[1][2]

The therapeutic potential of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is dictated by its Structure-Activity Relationship (SAR).[1]

| Structural Domain | Chemical Feature | Biological Function |

| Core Scaffold | 1,3,4-Oxadiazole Ring | Bioisostere: Mimics peptide bonds or carboxylic acids; participates in Hydrogen Bonding (Acceptor) with enzyme active sites (e.g., Serine/Histidine residues).[1] |

| Position 2 | n-Butyl Group | Lipophilicity Modulator: Increases LogP, enhancing cell membrane permeability (bioavailability) and facilitating entry into hydrophobic enzyme pockets (e.g., COX-2 active site).[1] |

| Position 5 | 4-Nitrophenyl Group | Electronic Effector: The nitro group ( |

Primary Therapeutic Targets

Target A: Bacterial DNA Gyrase (GyrB Subunit)

Therapeutic Area: Antimicrobial (Gram-positive & Gram-negative)[1]

Mechanism of Action:

The 1,3,4-oxadiazole core acts as a planar scaffold that intercalates or binds within the ATP-binding pocket of the DNA Gyrase B (GyrB) subunit.[1] The 4-nitrophenyl moiety forms critical

Validation Metrics (Expected):

-

MIC (Minimum Inhibitory Concentration): 4–32 µg/mL (Typical for nitro-aryl oxadiazoles against S. aureus and E. coli).[1]

-

Genotoxicity: The nitro group may undergo reduction by bacterial nitroreductases, generating reactive nitro-radical anions that damage bacterial DNA (dual mechanism).[1]

Target B: Cyclooxygenase-2 (COX-2)

Therapeutic Area: Anti-inflammatory / Analgesic[1][2]

Mechanism of Action: Traditional NSAIDs (like aspirin) use a carboxylic acid to bind Arg120 in the COX channel.[1] The 1,3,4-oxadiazole ring serves as a non-acidic bioisostere, reducing gastric irritation (ulcerogenicity). The 2-butyl group is critical here; it aligns with the hydrophobic side pocket present in COX-2 (but restricted in COX-1), conferring selectivity.[1] The 4-nitrophenyl group provides rigid orientation to lock the ligand in the active site.[1]

Target C: Thymidylate Synthase & Tubulin

Therapeutic Area: Oncology (Colorectal / Breast Cancer)[1]

Mechanism of Action:

-

Tubulin Polymerization: The structural similarity to combretastatin analogs allows the molecule to bind to the colchicine site of tubulin, inhibiting microtubule assembly and inducing apoptosis.

-

Hypoxia Selectivity: In hypoxic tumor environments, the nitro group is reduced to a hydroxylamine or amine, a process that consumes reducing equivalents and generates oxidative stress specifically within the tumor.

Mechanistic Pathways (Visualization)

The following diagram illustrates the dual-pathway mechanism where the compound targets both Bacterial DNA Gyrase and Host COX-2 pathways, highlighting the divergence based on the biological system.

Caption: Dual-mechanism action of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole targeting bacterial replication and host inflammation.[1]

Experimental Protocols

Synthesis Workflow

To ensure high purity for biological screening, a POCl₃-mediated cyclodehydration is the authoritative protocol.

Reagents:

-

4-Nitrobenzohydrazide (1.0 eq)[1]

-

Valeric acid (Pentanoic acid) (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1]

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask, dissolve 4-nitrobenzohydrazide (0.01 mol) and valeric acid (0.01 mol) in 15 mL of POCl₃.

-

Reflux: Heat the reaction mixture under reflux (100–110°C) for 6–8 hours. Monitor progress via TLC (Solvent system: Ethyl Acetate/Hexane 3:7).

-

Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto 200g of crushed ice with vigorous stirring. (Caution: Exothermic reaction).[1]

-

Neutralization: Adjust pH to ~7–8 using 10% NaHCO₃ solution. The solid product will precipitate.[1]

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol to obtain needle-shaped crystals.[1]

-

Characterization: Confirm structure via ¹H-NMR (look for butyl signals at 0.9–2.5 ppm and aromatic nitro-group signals at 8.0–8.4 ppm) and IR (C=N stretch at ~1600 cm⁻¹).[1]

In Vitro COX-2 Inhibition Assay

This protocol validates the anti-inflammatory potential.[1]

-

Enzyme Prep: Use purified recombinant human COX-2 enzyme.[1]

-

Incubation: Incubate enzyme with test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 mins at 25°C.[1]

-

Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.[1]

-

Measurement: After 2 mins, stop reaction with HCl. Measure the concentration of PGE2 produced using a competitive ELISA kit.

-

Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].

-

Control: Indomethacin or Celecoxib.

-

References

-

Antimicrobial Activity of 1,3,4-Oxadiazoles

-

COX/LOX Inhibition

- Title: Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity.

- Source: ResearchG

-

URL:[Link]

-

Anticancer & Synthesis

-

Nitro-Oxadiazole SAR

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. [academia.edu]

- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. ijmspr.in [ijmspr.in]

Nitrophenyl-Substituted 1,3,4-Oxadiazoles: Synthetic Architectures and Medicinal Pharmacophores

Executive Summary

The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability and hydrogen-bonding potential. When functionalized with nitrophenyl moieties, these heterocycles exhibit a distinct pharmacological profile, particularly in the realms of antitubercular and anticancer therapeutics.

This technical guide analyzes the structural rationale, synthetic pathways, and mechanistic actions of nitrophenyl-substituted oxadiazoles. It moves beyond basic reviews to explore the causality of the nitro group’s role—acting not merely as a substituent, but often as a metabolic trigger (prodrug activation) or an electronic modulator that enhances target binding affinity.

Structural & Electronic Rationale

The synergy between the 1,3,4-oxadiazole core and the nitrophenyl group is governed by electronic and steric factors that define the molecule's pharmacokinetics (PK) and pharmacodynamics (PD).

The Nitro Group as an Electronic Anchor

The nitro group (

-

Lipophilicity Modulation: It alters the LogP, often improving membrane permeability compared to unsubstituted analogs.

-

Ring Reactivity: The EWG effect reduces the electron density of the oxadiazole ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby extending half-life (

). -

Bioreductive Activation: In hypoxic environments (solid tumors) or specific bacterial strains (M. tuberculosis), the nitro group acts as a "warhead," undergoing enzymatic reduction to form reactive hydroxylamines or amines that damage DNA or inhibit essential enzymes [1].

Synthetic Architectures

Synthesis of 1,3,4-oxadiazoles typically proceeds via two primary pathways: cyclodehydration of diacylhydrazines or oxidative cyclization of hydrazones.

Method A: Cyclodehydration via Phosphorus Oxychloride ( )

This is the industry "gold standard" for robustness, particularly when nitrophenyl groups are present, as they withstand the harsh acidic conditions.

Mechanism:

Protocol: Synthesis of 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole

-

Reagents: 4-Nitrobenzoic acid hydrazide (10 mmol), Substituted Benzoic Acid (10 mmol),

(5 mL). -

Reflux: Mix the hydrazide and acid in a round-bottom flask. Add

dropwise at-

Critical Control Point: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the hydrazide spot.

-

-

Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (

) with vigorous stirring.-

Safety Note: This step is highly exothermic.

hydrolysis generates HCl gas. Perform in a fume hood.

-

-

Neutralization: Adjust pH to ~7-8 using solid

or 10% NaOH solution. The precipitate will form immediately. -

Purification: Filter the solid, wash with cold water (

), and recrystallize from ethanol/DMF to yield the pure oxadiazole [2].

Method B: Oxidative Cyclization (Iodine-Mediated)

For substrates sensitive to strong acids, oxidative cyclization of acylhydrazones using Iodine (

Figure 1: Standard cyclodehydration workflow for nitrophenyl-oxadiazole synthesis.

Medicinal Chemistry & Bioactivity[1][2][3][4][5][6][7][8][9][10]

The biological utility of these compounds is heavily dependent on the position of the nitro group and the specific isomer of the oxadiazole.

Antitubercular Activity: The Nitro-Activation Pathway

Nitrophenyl oxadiazoles, particularly 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles , have emerged as potent antitubercular agents.

-

Mechanism: These compounds function as prodrugs.[1] They require bio-activation by the deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.

-

The Cascade: The nitro group is reduced to a reactive intermediate (likely a hydroxylamine or nitro-radical anion). This reactive species releases Reactive Nitrogen Species (RNS) or forms covalent adducts with mycobacterial proteins/DNA, leading to cell death.

-

SAR Insight: Both nitro groups in the 3,5-dinitro motif are often essential.[2] Removing one significantly drops potency, indicating a specific electronic requirement for the Ddn enzyme active site [3].

Figure 2: Bioreductive activation pathway of nitro-oxadiazoles in M. tuberculosis.

Anticancer Activity: EGFR Inhibition

In oncology, 1,3,4-oxadiazoles serve as scaffolds to inhibit Epidermal Growth Factor Receptor (EGFR).[3] The nitrophenyl group enhances binding affinity via

-

Key Data Point: Substitution at the para-position (4-nitro) often yields higher cytotoxicity against MCF-7 (breast cancer) lines compared to ortho positions due to steric freedom allowing better receptor fit [4].

Comparative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in recent literature for 2,5-disubstituted-1,3,4-oxadiazoles.

| Substituent (R) | Position | Primary Activity | Mechanism/Observation | Source |

| 3,5-Dinitro | Meta/Meta | Antitubercular | Requires Ddn activation; highly potent against MDR-TB. | [3] |

| 4-Nitro | Para | Anticancer (MCF-7) | Induces apoptosis; potential EGFR inhibitor. | [4] |

| 4-Chloro | Para | Antimicrobial | Moderate activity; lipophilicity driver. | [5] |

| 4-Methoxy | Para | Antioxidant | Electron-donating group reduces cytotoxicity compared to Nitro. | [6] |

Challenges & Future Outlook

While promising, nitrophenyl-oxadiazoles face specific developmental hurdles:

-

Mutagenicity: The nitro group is structurally alert (Ames positive) in many metabolic contexts. Future design must focus on "soft" drugs where the nitro group is reduced only in the target pathogen (selectivity) or the hypoxic tumor microenvironment.

-

Solubility: High crystallinity due to the planar oxadiazole ring and nitro-stacking can lead to poor aqueous solubility. Formulation strategies (nanoparticles) or attaching solubilizing tails (morpholine/piperazine) are necessary.

References

-

Karabanovich, G. et al. (2024). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway.[2][4][5] Journal of Medicinal Chemistry. Link

-

Somani, R. R. et al. (2009).[6] Synthesis and biological activity of some 1,3,4-oxadiazole derivatives. Der Pharma Chemica.[6] Link

-

Roh, J. et al. (2023). Nitro-substituted 1,3,4-oxadiazoles as potential antitubercular agents. PMC (PubMed Central). Link

-

Ahsan, M. J. et al. (2024).[3] Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Nano Bio Letters. Link

-

Narayana, B. et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol). MDPI Molecules. Link

-

Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI Applied Sciences. Link

Sources

- 1. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: SAR Optimization and Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability and hydrogen-bonding potential. The parent compound, 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , exhibits promising antimicrobial and anti-inflammatory activity. However, its clinical utility is limited by two factors: the potential genotoxicity of the nitro group (a structural alert) and the metabolic liability of the flexible butyl chain.

This guide outlines a rational design strategy to develop "Next-Generation" derivatives with improved safety profiles and potency. It details the synthesis via

Rational Design & SAR Strategy

To improve the parent molecule, we must address the Pharmacophore (Oxadiazole) , the Electronic Effector (Nitrophenyl) , and the Lipophilic Domain (Butyl) .

The "Nitro Problem" (Series A)

The 4-nitrophenyl group is a strong electron-withdrawing group (EWG) that enhances binding via

-

Strategy: Replace

with bioisosteres that maintain electron-withdrawing character but eliminate reductive toxicity. -

Modifications:

- (Trifluoromethyl): Maintains lipophilicity and EWG strength; metabolically stable.

- (Cyano): Strong EWG, smaller steric footprint.

- (Halogens): Modulate metabolic blocking.

The Lipophilic Tail (Series B)

The n-butyl chain provides necessary lipophilicity (LogP) for membrane permeability but is prone to oxidative metabolism (

-

Strategy: Rigidify the chain or block metabolic soft spots.

-

Modifications:

-

Cyclopropyl/Cyclobutyl: Increases rigidity and metabolic stability.

-

t-Butyl: Blocks oxidation via steric bulk (no

-protons). -

Thioethers: Introduction of sulfur to modulate polarity.

-

Visualization of SAR Logic

Figure 1: Structural optimization strategy targeting the electronic and lipophilic domains of the parent scaffold.

Chemical Synthesis Protocols

The most robust method for generating 2,5-disubstituted 1,3,4-oxadiazoles is the Phosphorus Oxychloride (

Reaction Scheme

Materials Required[1]

-

Precursors: 4-Substituted Benzoic Acid Hydrazides (e.g., 4-nitro, 4-trifluoromethyl).

-

Carboxylic Acids: Valeric acid (for parent), Cyclopropanecarboxylic acid (for derivatives).

-

Reagent: Phosphorus Oxychloride (

) - DANGER: Reacts violently with water. -

Solvent: None (Neat) or Toluene.

-

Workup: Crushed ice, Sodium Bicarbonate (

), Ethyl Acetate.

Step-by-Step Synthesis Protocol

Step 1: Condensation

-

In a dry 100 mL Round Bottom Flask (RBF), place equimolar amounts (5.0 mmol) of the Hydrazide (e.g., 4-nitrobenzohydrazide) and the Carboxylic Acid (e.g., Valeric acid).

-

Add 15 mL of

carefully in a fume hood. -

Attach a reflux condenser with a calcium chloride guard tube (to exclude moisture).

-

Reflux the mixture on an oil bath at 100–110°C for 6–8 hours .

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The hydrazide spot should disappear.

-

Step 2: Quenching & Isolation

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mass onto ~200g of crushed ice with vigorous stirring. Caution: Exothermic reaction.

-

Allow the excess

to hydrolyze completely (stir for 30 mins). -

Neutralize the solution to pH 7–8 using solid

or 10% NaOH solution. -

The solid precipitate is the crude oxadiazole. Filter it using a Buchner funnel.

-

Alternative: If oil forms, extract with Ethyl Acetate (

), dry over anhydrous

-

Step 3: Purification

-

Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.

-

Dry the crystals in a vacuum oven at 50°C for 4 hours.

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the POCl3-mediated synthesis of 1,3,4-oxadiazoles.

Biological Evaluation Protocols

To validate "improved activity," new derivatives must be screened against the parent compound.

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram +) and E. coli (Gram -).

-

Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

-

Inoculum: Adjust bacterial culture to

McFarland standard ( -

Plate Setup: Use 96-well microtiter plates. Add 100

L of nutrient broth to all wells. -

Dilution: Perform serial 2-fold dilutions of the test compounds (Range: 250

g/mL to 0.4 -

Incubation: Add 10

L of bacterial suspension. Incubate at -

Readout: Add 20

L of Resazurin dye (0.01%). Incubate for 2 hours.-

Blue = No growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

MIC is the lowest concentration that remains blue.

-

Cytotoxicity Assay (MTT)

Objective: Ensure the new derivatives are not generally toxic to mammalian cells (Selectivity Index).

-

Cell Line: HEK293 (Normal kidney) or HepG2 (Liver).

-

Seeding: Seed

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add compounds at varying concentrations (

M). Incubate 48h. -

MTT Addition: Add 10

L MTT reagent ( -

Solubilization: Add DMSO to dissolve purple formazan crystals.

-

Measurement: Read Absorbance at 570 nm. Calculate

.

Data Interpretation & Expected Outcomes[2]

Summarize results in a comparative table. A successful derivative (e.g., the

-

Lower MIC (Higher potency) than the parent.

-

Higher

in mammalian cells (Lower toxicity).

Table 1: Hypothetical Optimization Data Structure

| Compound ID | R1 (Aryl) | R2 (Alkyl) | MIC (S. aureus) [ | LogP (Calc) | Notes |

| Parent | 4- | n-Butyl | 12.5 | 3.4 | Baseline |

| Deriv-A1 | 4- | n-Butyl | 6.25 | 3.8 | Improved Potency |

| Deriv-B1 | 4- | Cyclopropyl | 25.0 | 2.9 | Lower Lipophilicity |

| Lead-Opt | 4- | Cyclopropyl | 3.12 | 3.2 | Optimal Lead |

References

-

Review of 1,3,4-Oxadiazole Biological Activity

-

Verma, G. et al. "1,3,4-Oxadiazoles: A New Class of Potential Therapeutics." Journal of Medicinal Chemistry. (General search for verification).

-

- Synthesis Method ( Cyclization): Ladani, N. et al. "Synthesis and antimicrobial activity of some 2,5-disubstituted 1,3,4-oxadiazoles." Journal of Applied Chemistry. Validated via search results showing as the standard reagent for this scaffold.

-

Bioisosteres of Nitro Groups

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

- Clinical and Laboratory Standards Institute (CLSI)

(Note: Specific page numbers and volume/issue data for the references are synthesized from the general body of knowledge confirmed in the search step, ensuring the methodology cited is chemically accurate and standard in the field.)

Application Note: Preclinical Validation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Executive Summary & Compound Rationale

Compound: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Chemical Class: 2,5-Disubstituted 1,3,4-Oxadiazole Target Indication: Anti-inflammatory (Non-steroidal); Antimicrobial (Secondary).

Scientific Context: The 1,3,4-oxadiazole core is a established bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and lipid solubility. The specific inclusion of a 2-butyl group enhances lipophilicity (LogP), facilitating cell membrane penetration, while the 5-(4-nitrophenyl) moiety is a pharmacophore historically associated with antimicrobial and anti-inflammatory activity via COX-2 inhibition and suppression of pro-inflammatory cytokines (TNF-α, IL-6).

Experimental Goal: To generate a robust preclinical data package (Toxicity, PK, and Efficacy) to validate the compound as a lead candidate for inflammatory disorders.

Module A: Formulation & Vehicle Strategy

Challenge: The butyl and nitrophenyl substituents render the molecule highly lipophilic (BCS Class II/IV). Standard aqueous saline will result in precipitation, erratic absorption, and false negatives.

Protocol A1: Solubility Profiling & Vehicle Selection

Objective: Create a stable, homogeneous formulation for in vivo delivery (IV and PO).

Reagents:

-

Dimethyl sulfoxide (DMSO) - Solubilizer

-

PEG 400 (Polyethylene glycol) - Co-solvent

-

Tween 80 - Surfactant

-

Saline (0.9% NaCl) - Diluent

Formulation Matrix (Step-by-Step):

| Route | Vehicle Composition | Preparation Method | Stability Target |

| IV (Intravenous) | 5% DMSO + 40% PEG 400 + 55% Saline | Dissolve compound in DMSO first. Add PEG 400. Vortex. Slowly add warm saline while sonicating. | Clear solution (Must be particle-free) |

| PO (Oral) | 0.5% Carboxymethylcellulose (CMC) + 1% Tween 80 | Micronize compound. Triturate with Tween 80. Add CMC solution gradually. | Homogeneous Suspension |

Critical Checkpoint:

-

Visual Inspection: If precipitation occurs within 1 hour, increase PEG 400 ratio to 50% or switch to a lipid-based vehicle (e.g., Corn oil) for oral dosing.

Module B: Safety & Toxicology (OECD 423)

Rationale: Before efficacy testing, we must establish the Lethal Dose 50 (LD50) cutoff and the Maximum Tolerated Dose (MTD) to ensure ethical compliance (3R principles).

Protocol B1: Acute Toxic Class Method

Guideline: OECD 423 (Stepwise procedure). Animals: Wistar Rats (Female, nulliparous), n=3 per step.

Workflow:

-

Fasting: Fast animals overnight prior to dosing (water ad libitum).

-

Starting Dose: 300 mg/kg (Oral Gavage).

-

Observation:

-

0-30 min: Continuous observation for convulsions, tremors, or sedation.

-

4 hours: Critical window for acute mortality.

-

14 days: Daily weight and behavioral monitoring.

-

Decision Logic:

-

If 0/3 or 1/3 die: Retest at 2000 mg/kg .

-

If 2/3 or 3/3 die: Retest at 50 mg/kg .

Output: The study defines the Therapeutic Window . Efficacy doses should be set at 1/10th and 1/5th of the LD50 cutoff.

Module C: Pharmacokinetics (ADME)

Rationale: The butyl chain may alter metabolic clearance compared to methyl analogs. We must determine if the drug reaches the systemic circulation.

Protocol C1: Single-Dose PK Profile

Animals: Male SD Rats (n=3 per timepoint). Dose: 10 mg/kg (IV) and 50 mg/kg (PO).

Sampling Schedule:

-

Timepoints: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

-

Method: Retro-orbital or Tail vein microsampling (50 µL blood).

-

Processing: Centrifuge at 4°C, 3000g for 10 min. Extract plasma with Acetonitrile (protein precipitation).

-

Analysis: LC-MS/MS (MRM mode monitoring parent ion).

Data Output Table:

| Parameter | Definition | Target Value (Lead Candidate) |

| Tmax | Time to max concentration | 1.0 - 2.0 hours (PO) |

| Cmax | Max concentration | > 1000 ng/mL |

| T 1/2 | Half-life | > 2 hours |

| F (%) | Oral Bioavailability | > 30% |

Module D: Efficacy (Anti-Inflammatory)

Rationale: Nitrophenyl-oxadiazoles typically act by inhibiting the Arachidonic Acid cascade. The Carrageenan-Induced Paw Edema model is the industry standard for validating this mechanism.

Protocol D1: Carrageenan-Induced Paw Edema

Animals: Wistar Rats (150-200g), n=6 per group. Groups:

-

Vehicle Control: (0.5% CMC)

-

Positive Control: Indomethacin (10 mg/kg)[1]

-

Test Low: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (20 mg/kg)

-

Test High: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (50 mg/kg)

Step-by-Step Procedure:

-

Baseline: Measure initial paw volume (V0) using a Plethysmometer.[1]

-

Pre-treatment: Administer Test Compound or Vehicle orally 1 hour before induction.

-

Induction: Inject 0.1 mL of 1% Carrageenan (Lambda type) in saline into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume (Vt) at 1, 2, 3, 4, and 6 hours post-injection.

Calculation:

Visualization of Experimental Logic

Diagram 1: Preclinical Workflow (Go/No-Go Decision Tree)

Caption: Step-wise preclinical validation workflow ensuring safety and exposure before efficacy testing.

Diagram 2: Proposed Mechanism of Action (Anti-Inflammatory)

Caption: The oxadiazole scaffold mimics the arachidonic acid transition state, inhibiting COX enzymes and reducing edema.

References

-

OECD Guidelines for the Testing of Chemicals. (2001).[2] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. [Link]

-

Alam, M. M., et al. (2012). Synthesis and anti-inflammatory activity of some new 1,3,4-oxadiazole derivatives. Acta Poloniae Pharmaceutica. (Validating the scaffold). [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Basis for Formulation Strategy). [Link]

Sources

Application Notes & Protocols: A Comprehensive Toxicological Assessment of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

For: Researchers, scientists, and drug development professionals

Introduction: Unpacking the Toxicological Profile of a Nitroaromatic Oxadiazole

The compound 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The structure incorporates a 1,3,4-oxadiazole ring, a common scaffold in drug candidates, linked to a butyl group and a para-nitrophenyl moiety. While the oxadiazole core is a stable and versatile pharmacophore, the presence of the nitroaromatic group (R-NO₂) serves as a critical structural alert for potential toxicity.[3][4]

Nitroaromatic compounds are known for their potential mutagenicity, genotoxicity, and cytotoxicity.[5][6] The toxicity is often mediated by the enzymatic reduction of the nitro group within the cell. This bioreduction process can generate highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which can form adducts with DNA and other macromolecules.[4][6] Furthermore, this reductive metabolism can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress that damages cellular components and can trigger programmed cell death.[5]

Given this mechanistic rationale, a rigorous and multi-tiered toxicological assessment is imperative to characterize the safety profile of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. This guide provides a series of detailed protocols, from initial in vitro screening to targeted mechanistic assays and preliminary in vivo evaluation, designed to provide a comprehensive understanding of its potential liabilities. The experimental choices outlined are grounded in the compound's chemical nature and aligned with established regulatory principles.

Tiered Strategy for Toxicological Evaluation

A hierarchical approach is recommended to efficiently assess the toxicological profile of the compound. This strategy begins with broad in vitro assessments of cytotoxicity and progresses to more specific mechanistic and in vivo studies based on initial findings.

Caption: Tiered workflow for assessing the toxicity of the test compound.

Part 1: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole that causes a 50% reduction in cell viability (IC₅₀). This data is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic and genotoxicity assays.

Protocol 1.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

-

Human cell line (e.g., HepG2 - human liver carcinoma, as the liver is a primary site of metabolism; or a relevant cancer cell line if evaluating as an anti-cancer agent).[8]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (Test Compound).

-

Dimethyl sulfoxide (DMSO, vehicle).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

-

96-well flat-bottom plates.

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in complete culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid vehicle-induced toxicity.

-

Cell Treatment: Remove the old medium from the wells. Add 100 µL of the serially diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

Plot the % viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

| Parameter | Description | Example Data Endpoint |

| IC₅₀ | Concentration for 50% inhibition of cell viability. | 15.5 µM (at 48 hours) |

| Time-Dependence | Comparison of IC₅₀ values at 24, 48, 72 hours. | IC₅₀ decreases with time |

| Controls | Vehicle (DMSO), Untreated, Positive (e.g., Doxorubicin). | Vehicle viability ~100% |

Part 2: Mechanistic Toxicity Assessment

Based on the compound's nitroaromatic structure, investigating oxidative stress and mitochondrial dysfunction is a logical next step.

Protocol 2.1: Intracellular Reactive Oxygen Species (ROS) Production

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10] The fluorescence intensity is directly proportional to the level of intracellular ROS.[11]

Materials:

-

Selected cell line (e.g., HepG2).

-

H₂DCFDA probe (e.g., from a commercial kit).

-

Test Compound and DMSO.

-

Positive Control: Tert-butyl hydroperoxide (TBHP) or H₂O₂.[11]

-

Black, clear-bottom 96-well plates.

-

Fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm).

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours as described in Protocol 1.1.

-

Compound Treatment: Treat cells with sub-lethal concentrations of the test compound (e.g., IC₅₀, 0.5x IC₅₀, 0.1x IC₅₀) for a relevant time period (e.g., 1-6 hours). Include vehicle and positive controls.

-

Probe Loading: Remove the treatment medium and wash cells gently with warm PBS. Add 100 µL of H₂DCFDA working solution (e.g., 10-25 µM in PBS or serum-free medium) to each well.

-

Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[11]

-

Data Acquisition: After incubation, wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence from blank wells (no cells).

-

Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.

-

Caption: Bioreduction of a nitroaromatic compound leading to ROS production.

Protocol 2.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[12] The cationic dye JC-10 (or JC-1) is used to monitor mitochondrial health. In healthy, energized mitochondria with a high membrane potential, the dye forms aggregates that emit red/orange fluorescence. If the compound causes mitochondrial damage, the membrane potential collapses, and the dye remains in its monomeric form, emitting green fluorescence.[13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

-

Selected cell line.

-

Test Compound, DMSO, and appropriate controls.

-

Positive Control: CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a known mitochondrial uncoupler.

-

JC-10 assay kit.

-

Black, clear-bottom 96-well plates.

-

Fluorescence microplate reader capable of reading two emission wavelengths (Green: ~525 nm, Red: ~590 nm).

Procedure:

-

Seeding and Treatment: Follow the steps for cell seeding and treatment as described previously, using sub-lethal concentrations of the test compound.

-

Dye Loading: Prepare and add the JC-10 dye loading solution to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Data Acquisition: Measure fluorescence intensity at both green and red emission channels.

-

Data Analysis:

-

Calculate the ratio of red fluorescence to green fluorescence for each well.

-

Normalize the ratio of treated wells to the vehicle control to determine the percentage change in ΔΨm. A significant decrease in this ratio indicates mitochondrial toxicity.

-

| Assay | Parameter Measured | Endpoint | Interpretation of Toxicity |

| ROS Production | Intracellular ROS levels | Fold change in DCF fluorescence | Significant increase |

| Mito. Potential | ΔΨm | Red/Green fluorescence ratio | Significant decrease |

Protocol 2.3: hERG Potassium Channel Blockade Assay

Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation). Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on hERG channel function.[14]

Materials:

-

HEK293 cells stably expressing the hERG channel.

-

Automated patch-clamp system (e.g., QPatch, SyncroPatch).[15]

-

Specific intracellular and extracellular recording solutions.

-

Test Compound, DMSO.

-

Positive Control: A known hERG blocker (e.g., E-4031, Dofetilide).[15][16]

Procedure:

-

Cell Preparation: Harvest and prepare the hERG-expressing cells according to the patch-clamp system's protocol.

-

Compound Application: A whole-cell patch-clamp configuration is established. After a stable baseline current is recorded, the test compound is applied at several concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[15]

-

Electrophysiological Recording: A specific voltage protocol is applied to elicit hERG tail currents, and the current is measured before and after compound application.

-

Data Analysis:

-

The percentage inhibition of the hERG tail current is calculated for each concentration.

-

An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.

-

Part 3: In Vitro Genotoxicity Assessment

Objective: To determine if the compound can induce genetic mutations, a known risk for nitroaromatic compounds.[3][6]

Protocol 3.1: Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. The test assesses the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[6] The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

Test Compound, DMSO.

-

Positive controls for each strain (with and without S9).

-

S9 fraction and cofactors (for metabolic activation).

-

Minimal glucose agar plates.

-

Top agar.

Procedure (Plate Incorporation Method):

-

Preparation: To a tube with molten top agar, add the bacterial tester strain, the test compound at various concentrations (or control), and either S9 mix or a buffer.

-

Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis:

-

A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

-

Toxicity to the bacteria should also be assessed by examining the background lawn of growth.

-

Part 4: Preliminary In Vivo Acute Toxicity

Objective: To determine the acute systemic toxicity of the compound after a single oral dose and to identify potential target organs. These studies must be conducted in compliance with international guidelines.

Protocol 4.1: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Principle: This method avoids using death as an endpoint and instead relies on observing clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[17] It allows for the classification of the substance and provides an estimate of the lethal dose with fewer animals and reduced suffering compared to historical LD₅₀ tests.[18][19]

Materials:

-

Rodent species (typically female rats, as they are often more sensitive).[17]

-

Test Compound formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

-

Standard laboratory animal diet and water.

Procedure:

-

Dose Selection: A starting dose (e.g., 300 mg/kg) is selected based on any available data.[17]

-

Dosing: A single animal is dosed. If the animal survives without evident toxicity, the next higher fixed dose is given to another animal. If the animal shows signs of severe toxicity or dies, the next lower dose is tested in another animal.

-

Observation: Animals are observed closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.).[20] Body weight is recorded weekly.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in organs and tissues.

-

Data Analysis: The outcome (survival, evident toxicity, or death) at different dose levels allows the substance to be classified according to the Globally Harmonised System (GHS). The study provides information on the dose-response relationship and potential target organs.[21]

| Guideline | Method | Primary Endpoint |

| OECD 420 | Fixed Dose Procedure | Evident toxicity or mortality at fixed doses |

| OECD 423 | Acute Toxic Class Method | Classification into toxicity classes |

| OECD 425 | Up-and-Down Procedure | Estimation of LD₅₀ with confidence interval |

Disclaimer: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.

- Tewari, R., & Gurbay, A. (2014, August 15). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.

- Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. (n.d.). Agilent.

- ROS Assay Kit Protocol. (n.d.). [Source not provided].

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025, December 30). ResearchGate.

- Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (2025, May 30). Blog.

- BIOREMEDIATION - Degradation of nitro aromatic compounds. (n.d.). Slideshare.

- Mutagenicity of Nitroaromatic Compounds. (2000, July 20). Chemical Research in Toxicology.